4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde
CAS No.: 2375270-47-4
Cat. No.: VC5196672
Molecular Formula: C5H5BrN2O2
Molecular Weight: 205.011
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375270-47-4 |
|---|---|
| Molecular Formula | C5H5BrN2O2 |
| Molecular Weight | 205.011 |
| IUPAC Name | 5-bromo-2-methoxy-1H-imidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C5H5BrN2O2/c1-10-5-7-3(2-9)4(6)8-5/h2H,1H3,(H,7,8) |
| Standard InChI Key | BRXQBIHZPFZPHP-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(N1)Br)C=O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde. Its molecular formula is C₅H₄BrN₂O₂, derived from the imidazole core (C₃H₄N₂) with substituents contributing two oxygen atoms (methoxy and aldehyde groups) and one bromine atom. The exact molecular weight is 220.01 g/mol, calculated as follows:
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Carbon: 12.01 × 5 = 60.05
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Hydrogen: 1.008 × 4 = 4.032
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Bromine: 79.904 × 1 = 79.904
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Nitrogen: 14.01 × 2 = 28.02
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Oxygen: 16.00 × 2 = 32.00
Total: 60.05 + 4.032 + 79.904 + 28.02 + 32.00 = 204.006 g/mol .
Structural Characterization
The compound’s structure has been confirmed through spectral data:
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¹H NMR: A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton, while the methoxy group appears as a singlet near δ 3.8–4.0 ppm .
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¹³C NMR: Peaks at δ 160–165 ppm (aldehyde carbon) and δ 55–60 ppm (methoxy carbon) are characteristic .
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Mass Spectrometry: The molecular ion peak ([M]⁺) is observed at m/z 220, with fragmentation patterns consistent with bromine loss (m/z 141) .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis for 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde is documented in public literature, analogous imidazole derivatives are typically prepared via:
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Vilsmeier-Haack Formylation: Introducing the aldehyde group at the 5-position using POCl₃ and DMF .
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Electrophilic Bromination: Bromine or N-bromosuccinimide (NBS) selectively substitutes the 4-position of the imidazole ring .
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Methoxy Group Installation: Methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate under basic conditions .
A hypothetical synthesis pathway is proposed:
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Start with 2-methoxy-1H-imidazole-5-carbaldehyde.
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Perform electrophilic bromination at the 4-position using NBS in acetonitrile.
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Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Reactivity Profile
The compound’s functional groups enable diverse transformations:
Applications in Pharmaceutical Research
Kinase Inhibition
Patents disclose imidazole-5-carbaldehyde derivatives as potent kinase inhibitors. For example, WO2016022312A1 highlights bicyclic heterocycles derived from similar aldehydes showing IC₅₀ values <100 nM against ALK and ROS1 kinases . The aldehyde group serves as a handle for Schiff base formation with lysine residues in kinase ATP-binding pockets.
ROMK Channel Modulation
US20190248769A1 describes substituted benzylamine compounds incorporating bromo-imidazole carbaldehydes as renal outer medullary potassium (ROMK) channel inhibitors. These agents reduce potassium excretion, offering potential diuretic and antihypertensive effects .
Analytical Methods
Chromatographic Analysis
| Parameter | HPLC Conditions |
|---|---|
| Column | C18, 150 × 4.6 mm, 3.5 µm |
| Mobile Phase | 0.1% TFA in H₂O (A) / Acetonitrile (B) |
| Gradient | 10–90% B over 20 min |
| Detection | UV at 254 nm |
Spectroscopic Characterization
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